
Maleimido-3,5-disuccinimidylisophthalat
Übersicht
Beschreibung
Maleimido-3,5-disuccinimidyl isophthalate (MDSI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDSI is a cross-linking agent that is commonly used in bioconjugation reactions, where it is used to covalently link proteins, peptides, and other biomolecules. Synthesis Method MDSI can be synthesized using a variety of methods, including the reaction of isophthalic anhydride with N-hydroxysuccinimide followed by the addition of maleimide. Another method involves the reaction of isophthalic acid with N-hydroxysuccinimide and maleic anhydride. Scientific Research Application MDSI has been extensively used in scientific research, particularly in the fields of biochemistry and biotechnology. It is commonly used in the development of novel biomaterials, such as hydrogels, which can be used for tissue engineering and drug delivery applications. MDSI has also been used in the development of biosensors, where it is used to immobilize enzymes and other biomolecules onto the sensor surface. Mechanism of Action MDSI works by forming covalent bonds between two or more biomolecules, which leads to the formation of cross-linked networks. This cross-linking can occur between proteins, peptides, nucleic acids, and other biomolecules, and can result in the formation of stable complexes that are resistant to degradation. Biochemical and Physiological Effects MDSI has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective cross-linking agent for use in biological systems. In addition, MDSI has been shown to have minimal immunogenicity, making it an ideal candidate for use in biomedical applications. Advantages and Limitations for Lab Experiments One of the major advantages of using MDSI in lab experiments is its ability to form stable cross-linked networks, which can be used to immobilize biomolecules and create novel biomaterials. However, one limitation of using MDSI is that it can be difficult to control the degree of cross-linking, which can lead to variability in experimental results. Future Directions There are several future directions for the use of MDSI in scientific research. One potential application is in the development of novel drug delivery systems, where MDSI can be used to create stable complexes between drugs and biomolecules, leading to improved drug efficacy and reduced toxicity. Another potential application is in the development of biosensors for the detection of biomolecules, where MDSI can be used to immobilize enzymes and other biomolecules onto the sensor surface. Finally, MDSI may also have potential applications in the field of tissue engineering, where it can be used to create novel biomaterials for the repair and regeneration of damaged tissues.
Wissenschaftliche Forschungsanwendungen
Vernetzungsmittel
Maleimido-3,5-disuccinimidylisophthalat dient als Vernetzungsmittel . Es erleichtert Protein-Protein-Interaktionen, was für die Untersuchung komplexer biologischer Systeme von entscheidender Bedeutung ist .
Proteinmarkierungstechniken
Diese Verbindung ist für verschiedene Anwendungen von unschätzbarem Wert, darunter Proteinmarkierungstechniken . Es ermöglicht Forschern, Proteine mit einem bestimmten Label zu markieren, das dann detektiert und quantifiziert werden kann, um die Funktion, Interaktionen und Lokalisierung des Proteins zu untersuchen.
Immunoassays
This compound wird auch in Immunoassays verwendet . Dies sind Tests, die die Reaktion eines Antikörpers auf sein Antigen verwenden, um das Vorhandensein und die Konzentration des Antigens zu messen. Die Verbindung kann verwendet werden, um entweder den Antikörper oder das Antigen zu markieren, wodurch die Detektion und Genauigkeit des Assays verbessert werden.
Enzymhemmung
Bestimmte Maleimide, eine Klasse von Verbindungen, zu der this compound gehört, wurden als hochwirksame Inhibitoren verschiedener Enzyme identifiziert . Dazu gehören Proteinkinasen, die eine Schlüsselrolle in intrazellulären Signalwegen in allen lebenden Organismen spielen .
Pharmazeutische Wirkstoffe
3,4-Disubstituierte Maleimid-Derivate, zu denen this compound gehört, haben sich als vielversprechend für pharmazeutische Wirkstoffe erwiesen . Es wurde festgestellt, dass sie eine antibakterielle, antitumorale und tuberkulostatische Aktivität aufweisen .
Prävention von Multiresistenz
Diese Verbindungen haben sich auch als vielversprechend für die Prävention von Multiresistenz bei Bakterien erwiesen . Dies ist ein bedeutendes Problem im Gesundheitswesen, da es die Behandlung von bakteriellen Infektionen erschwert.
Reaktive Farbstoffe
Maleimidderivate können auch als reaktive Farbstoffe dienen . Diese Farbstoffe bilden kovalente Bindungen mit ihren Substraten, wodurch sie sehr widerstandsfähig gegen Waschen und Verblassen sind.
Forschung zu zellulären Signalwegen
Störungen in zellulären Signalkaskaden können zur Entwicklung schwerwiegender Gesundheitszustände beim Menschen führen, wie z. B. onkologische und kardiovaskuläre Erkrankungen, Diabetes, Schizophrenie und Störungen des Immunsystems . This compound kann als Proteinkinase-Inhibitor verwendet werden, um diese Signalwege zu untersuchen und potenziell Behandlungen für diese Erkrankungen zu entwickeln .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Maleimido-3,5-disuccinimidyl isophthalate primarily targets proteins . It serves as a cross-linking agent, facilitating protein-protein interactions . This enables the study of complex biological systems and the investigation of intricate molecular interactions .
Mode of Action
The compound interacts with its protein targets by forming covalent bonds, thereby creating cross-links between proteins . This cross-linking can result in changes to the structure and function of the proteins, potentially altering their activity and interactions with other molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Maleimido-3,5-disuccinimidyl isophthalate. For instance, it is recommended to store the compound at 0-8°C to maintain its stability . Furthermore, its efficacy as a cross-linking agent might be affected by the concentration of target proteins and the presence of other competing or interacting molecules.
Biochemische Analyse
Biochemical Properties
Maleimido-3,5-disuccinimidyl isophthalate plays a crucial role in biochemical reactions by acting as a cross-linking agent. It facilitates the formation of covalent bonds between proteins, enzymes, and other biomolecules. This compound interacts with enzymes such as horseradish peroxidase and alkaline phosphatase, enhancing their stability and activity. The nature of these interactions involves the formation of stable amide bonds between the maleimide group of the compound and the amino groups of the target proteins .
Cellular Effects
Maleimido-3,5-disuccinimidyl isophthalate has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the activity of certain signaling pathways by stabilizing protein-protein interactions. Additionally, it can affect gene expression by promoting the formation of transcription factor complexes. These effects contribute to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of Maleimido-3,5-disuccinimidyl isophthalate involves its ability to form covalent bonds with biomolecules. This compound binds to specific amino groups on proteins and enzymes, leading to the formation of stable amide bonds. This binding interaction can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, Maleimido-3,5-disuccinimidyl isophthalate can influence gene expression by promoting the formation of transcription factor complexes, thereby affecting the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimido-3,5-disuccinimidyl isophthalate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Maleimido-3,5-disuccinimidyl isophthalate remains stable under controlled conditions, but its activity can decrease over time due to hydrolysis and other degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Maleimido-3,5-disuccinimidyl isophthalate vary with different dosages in animal models. At low doses, this compound can enhance protein-protein interactions and stabilize enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Maleimido-3,5-disuccinimidyl isophthalate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by stabilizing enzyme complexes and promoting the formation of metabolic intermediates. Additionally, it can influence metabolite levels by enhancing the activity of specific enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Maleimido-3,5-disuccinimidyl isophthalate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. The distribution of Maleimido-3,5-disuccinimidyl isophthalate within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
Maleimido-3,5-disuccinimidyl isophthalate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism by stabilizing enzyme complexes involved in metabolic pathways .
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O10/c24-13-1-2-14(25)21(13)12-8-10(19(30)32-22-15(26)3-4-16(22)27)7-11(9-12)20(31)33-23-17(28)5-6-18(23)29/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLOZJGLNEUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)N3C(=O)C=CC3=O)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



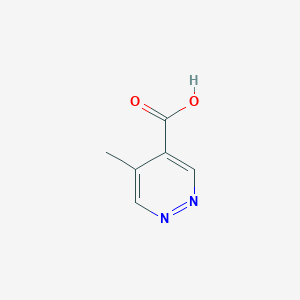


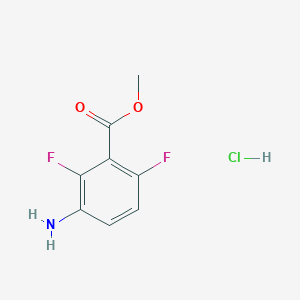
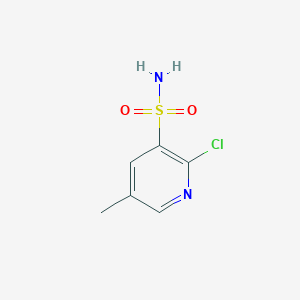

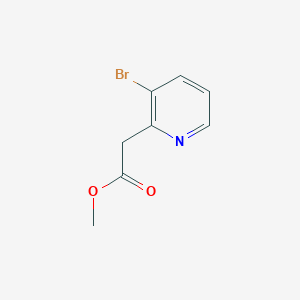

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)


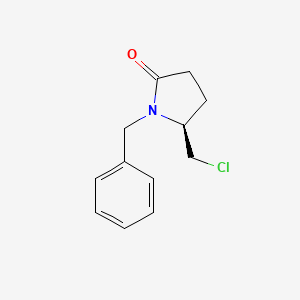
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)
